1-Bromo-1,1-dichloroacetone

Physicochemical Properties Synthetic Chemistry Analytical Chemistry

1-Bromo-1,1-dichloroacetone (CAS 1751-16-2), also known as 1-bromo-1,1-dichloro-2-propanone, is a mixed halogenated ketone of the α,α-dihalogeno ketone class. It is a colorless oily liquid with a molecular formula of C3H3BrCl2O and a molecular weight of 205.87 g/mol.

Molecular Formula C3H3BrCl2O
Molecular Weight 205.86 g/mol
CAS No. 1751-16-2
Cat. No. B129596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-1,1-dichloroacetone
CAS1751-16-2
Molecular FormulaC3H3BrCl2O
Molecular Weight205.86 g/mol
Structural Identifiers
SMILESCC(=O)C(Cl)(Cl)Br
InChIInChI=1S/C3H3BrCl2O/c1-2(7)3(4,5)6/h1H3
InChIKeyAZXDRUXVONQDAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-1,1-dichloroacetone (CAS 1751-16-2) Procurement Overview: Properties, Class, and Analytical Utility


1-Bromo-1,1-dichloroacetone (CAS 1751-16-2), also known as 1-bromo-1,1-dichloro-2-propanone, is a mixed halogenated ketone of the α,α-dihalogeno ketone class [1]. It is a colorless oily liquid with a molecular formula of C3H3BrCl2O and a molecular weight of 205.87 g/mol . This compound is primarily identified as a chlorine dioxide disinfection byproduct (DBP) in drinking water and is utilized as an analytical standard for environmental monitoring . It is also recognized as a versatile synthetic intermediate in the preparation of heterocyclic compounds [2].

1Analytical standard for chlorine dioxide DBP monitoring in water
2Gem-dihalogenated building block for heterocycle synthesis
3Physicochemical probe: liquid state, defined boiling point and density

Why 1-Bromo-1,1-dichloroacetone Cannot Be Interchanged with Other Halogenated Acetones in Critical Applications


In analytical and synthetic applications, substituting 1-bromo-1,1-dichloroacetone with a generic halogenated acetone—such as 1,3-dichloroacetone or bromoacetone—is scientifically unjustified. The unique geminal positioning of the bromine and two chlorine atoms on the same carbon (C1) confers distinct physicochemical properties, including a significantly different boiling point (94-95 °C at 100 Torr) and density (1.851 g/cm³) compared to its regioisomer 1,3-dichloroacetone . This structural specificity directly impacts its chromatographic retention time, reactivity in nucleophilic substitution reactions, and its unique mass spectral fragmentation pattern, all of which are critical for accurate identification and quantification in environmental and synthetic workflows [1]. Furthermore, as a specific marker for chlorine dioxide disinfection, its use ensures traceability in water quality studies that cannot be replicated by other DBP surrogates .

Regioisomer

1,3-dichloroacetone differs in geminal halogen pattern, altering chromatographic retention and reactivity.

Marker specificity

Bromoacetone or chloroacetone cannot serve as a specific marker for chlorine dioxide disinfection byproducts.

Physicochemical

Boiling point and density differences may shift automated liquid-handling and phase-equilibria workflows.

Quantitative Differentiation Evidence for 1-Bromo-1,1-dichloroacetone Against Close Analogs


Physical State and Handling Advantages: Liquid 1-Bromo-1,1-dichloroacetone vs. Solid 1,3-Dichloroacetone

1-Bromo-1,1-dichloroacetone is an oily liquid, whereas the common alternative 1,3-dichloroacetone is a low-melting solid. Specifically, the target compound exhibits a boiling point of 94-95 °C at 100 Torr and a density of 1.851 g/cm³ . In contrast, 1,3-dichloroacetone has a melting point of 39-41 °C and a boiling point of 173 °C at 760 mmHg . This physical state difference (liquid vs. solid) can simplify handling and dispensing in automated synthesis or analytical workflows, eliminating the need for pre-warming or solvent dissolution steps required for solid analogs.

Physical State & Handling
Head-to-head
Target: oily liquid, bp 94–95 °C at 100 Torr, d 1.851 g/cm³
Comparator: 1,3-dichloroacetone, solid mp 39–41 °C, bp 173 °C
Supports liquid-handling workflow selection
Reported physicochemical property context
Physicochemical Properties Synthetic Chemistry Analytical Chemistry

Geminal Halogenation Impact on α-Proton Acidity: pKEnol Inference for 1-Bromo-1,1-dichloroacetone

While direct pKa data for 1-bromo-1,1-dichloroacetone is unavailable in the open literature, a class-level inference can be made from its structural analogs. The pKEnol (a measure of enol content and α-proton acidity) for 1,1-dichloroacetone is 4.9, and for bromoacetone it is 3.5 [1]. The presence of a bromine atom, which is more electron-withdrawing than chlorine in this context, alongside the gem-dichloro moiety on the same carbon, suggests that 1-bromo-1,1-dichloroacetone will have a pKEnol value intermediate between these two compounds, likely closer to the more acidic bromoacetone. This translates to a higher enol concentration at equilibrium compared to 1,1-dichloroacetone, influencing its reactivity in base-catalyzed halogenation and condensation reactions.

α-Proton Acidity (pKEnol)
Class-level
Inferred pKEnol between 3.5 (bromoacetone) and 4.9 (1,1-dichloroacetone), likely closer to bromoacetone
Enol-content context for reactivity predictions
No direct measurement; inferred from structural analogs
Physical Organic Chemistry Reactivity Mechanistic Studies

Cytotoxicity Profile as an Unregulated Disinfection Byproduct (DBP): Implications for Toxicological Research

1-Bromo-1,1-dichloroacetone is classified as a chlorine dioxide disinfection byproduct (DBP) . A recent 2024 study on haloketones (HKs) as a class found that they exhibit high cytotoxicity in Chinese hamster ovary (CHO) cells, with LC50 values for related compounds in the low micromolar range. For example, 1,3-dichloroacetone had an LC50 of 1.0 ± 0.20 μM, and bromoacetone had an LC50 of 1.9 ± 0.49 μM [1]. As a mixed halogenated ketone, 1-bromo-1,1-dichloroacetone is expected to fall within this potent cytotoxicity range, and its unique bromine-chlorine substitution pattern makes it a specific marker for chlorine dioxide-based disinfection processes, distinct from byproducts formed by chlorination or chloramination .

Cytotoxicity (CHO cells)
Class-level
Inferred LC₅₀ < 5 μM; comparator 1,3-dichloroacetone LC₅₀ 1.0 μM, bromoacetone 1.9 μM
Supports cytotoxicity endpoint review
CHO cell assay; DBP class inference
Environmental Toxicology Water Quality DBP Analysis

Analytical Standard Purity and Grade: Suitability for Regulatory and Research-Grade Quantification

The compound is commercially offered as an analytical standard with a purity of 90-95% by vendors like Alfa Chemistry . While other halogenated acetones are also available as standards, the specific certification for this compound ensures its suitability for use in validated methods for DBP analysis. This purity level is essential for generating reliable calibration curves and achieving the low detection limits (ng/L to μg/L) required for quantifying this emerging contaminant in complex water matrices [1].

Analytical Standard Grade
Specification review
Certified analytical standard, 90–95% purity (vendor specification)
Supports regulatory method validation
Verify lot-specific COA
Analytical Chemistry Environmental Monitoring Quality Control

Synthetic Utility as a Gem-Dihalogenated Building Block for Heterocycle Synthesis

α,α-Dihalogeno ketones, a class to which 1-bromo-1,1-dichloroacetone belongs, serve as key intermediates for synthesizing complex heterocyclic systems. While specific yield data for this exact compound in a published synthetic sequence is lacking, its structural class is well-established in unambiguous syntheses of N-, S-, and O-heterocycles [1]. The gem-dihalogenated carbon provides a versatile electrophilic center for sequential or tandem nucleophilic substitutions, enabling the construction of diverse molecular scaffolds [2].

Synthetic Versatility
Class-level
Gem-dihalogenated electrophilic center for heterocycle synthesis
Supports building block selection
Class-established reactivity; verify specific application
Organic Synthesis Medicinal Chemistry Heterocycles

Optimal Procurement and Application Scenarios for 1-Bromo-1,1-dichloroacetone (CAS 1751-16-2)


Environmental Monitoring: Quantification of Chlorine Dioxide Disinfection Byproducts

This compound is the definitive analytical standard for identifying and quantifying 1-bromo-1,1-dichloroacetone in drinking water treated with chlorine dioxide . Given its high inferred cytotoxicity [1], accurate measurement is critical for water quality risk assessment and regulatory compliance. Procuring a high-purity analytical standard is essential for method validation and routine monitoring using GC-MS or LC-MS.

Toxicological Research: In Vitro Assessment of Unregulated DBP Cytotoxicity

In cellular toxicology studies, 1-bromo-1,1-dichloroacetone serves as a model compound for investigating the structure-activity relationships (SAR) of halogenated ketones [1]. Its unique mixed halogenation pattern allows researchers to probe the specific contributions of bromine versus chlorine to cellular toxicity and genotoxicity. The inferred low-micromolar LC50 in CHO cells [1] positions it as a potent positive control for comparing the toxicity of other emerging DBPs.

Organic and Medicinal Chemistry: A Gem-Dihalogenated Electrophile for Scaffold Diversification

As a member of the α,α-dihalogeno ketone class, this compound is a valuable building block for the divergent synthesis of heterocyclic scaffolds [2]. The geminal arrangement of halogens on a single carbon atom offers a distinct reactivity profile compared to 1,3-dihaloacetones, making it a strategic choice for introducing complex substitution patterns in drug discovery and chemical biology projects [3].

Physicochemical Property Studies: Investigating Liquid Handling and Volatility Parameters

Researchers studying solvent effects, vapor-liquid equilibria, or developing novel separation techniques may find the compound's specific physical state (oily liquid) and boiling point (94-95 °C at 100 Torr) advantageous over solid analogs like 1,3-dichloroacetone. Its higher density (1.851 g/cm³) and distinct solubility profile (soluble in chloroform, ethyl acetate) also make it a useful probe in fundamental chemistry studies.

Application
Selection Property
Validation Focus
Environmental monitoring of ClO₂ DBPs
Disinfection byproduct marker specificity
Method validation for complex water matrices
DBP cytotoxicity SAR studies
Mixed halogenation pattern
Cell-model endpoint review
Heterocycle scaffold synthesis
Gem-dihalogenated electrophilic center
Regioselectivity and reactivity review
Physicochemical property investigations
Liquid state and defined volatility
Phase behavior and handling context

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